Antifungal agent 32

Catalog No.
S12881310
CAS No.
M.F
C25H28N2O
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifungal agent 32

Product Name

Antifungal agent 32

IUPAC Name

(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1

InChI Key

GMHWCRVBSHSBCE-ZEQRLZLVSA-N

Canonical SMILES

C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Antifungal agent 32 is a compound known for its potent antifungal properties, particularly against pathogenic fungi such as Candida albicans. It functions by inhibiting critical processes including filamentation, biofilm formation, and adherence to epithelial cells, which are vital for the virulence of fungal pathogens. This compound's mechanism of action primarily targets the fungal cell membrane, disrupting ergosterol synthesis, leading to increased membrane permeability and subsequent cell death.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially yielding hydroxylated derivatives.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, which may produce deoxygenated compounds.
  • Substitution: Involves replacing one atom or group with another, often utilizing various nucleophiles.

Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific products formed depend on the conditions and reagents used during these reactions.

The biological activity of antifungal agent 32 is primarily characterized by its ability to inhibit key virulence factors of Candida albicans. This includes:

  • Inhibition of Filamentation: Prevents the transition from yeast to filamentous forms, which is crucial for pathogenicity.
  • Biofilm Disruption: Reduces the formation and stability of biofilms that protect fungal cells from host immune responses and antifungal treatments.
  • Adherence Inhibition: Interferes with the ability of fungi to adhere to epithelial cells, a critical step in establishing infections.

These activities make antifungal agent 32 a valuable candidate for further research and potential therapeutic applications .

Antifungal agent 32 has a wide range of applications across various fields:

  • Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
  • Biology: Employed in research focused on fungal biology and pathogenicity.
  • Medicine: Investigated for therapeutic applications in treating fungal infections.
  • Industry: Utilized in developing antifungal coatings and materials to prevent fungal growth.

Research into interaction studies involving antifungal agent 32 has highlighted its effects on various fungi. For instance, studies have shown its effectiveness against multiple Candida species, including C. albicans, C. tropicalis, and C. dubliniensis. These studies often utilize microdilution methods to evaluate antifungal potency and cytotoxicity against human cell lines .

Antifungal agent 32 can be compared with several other antifungal compounds, each having distinct mechanisms of action:

Compound TypeMechanism of ActionExamples
AzolesInhibit ergosterol synthesis by targeting lanosterol 14α-demethylaseFluconazole, Itraconazole
PolyenesBind to ergosterol in fungal membranes causing leakageAmphotericin B, Natamycin
EchinocandinsInhibit β-(1,3)-D-glucan synthesis leading to cell wall destabilizationCaspofungin, Micafungin

Uniqueness

Antifungal agent 32 is unique in its multifaceted approach to inhibiting Candida albicans. Unlike azoles that primarily target ergosterol biosynthesis or polyenes that disrupt membrane integrity, antifungal agent 32 inhibits multiple virulence factors simultaneously. This broad-spectrum activity positions it as a promising candidate for overcoming resistance observed in traditional antifungal therapies .

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

372.220163521 g/mol

Monoisotopic Mass

372.220163521 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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